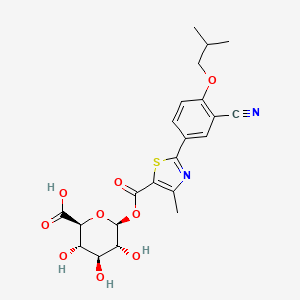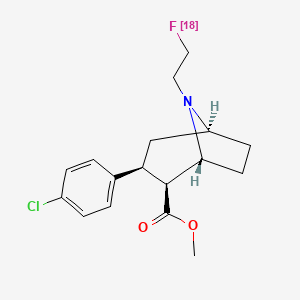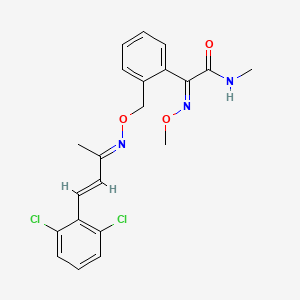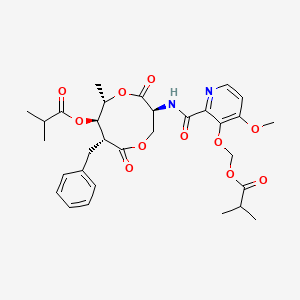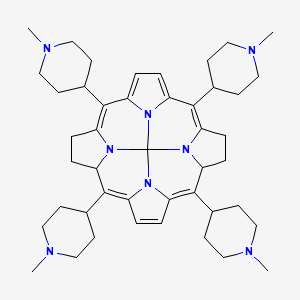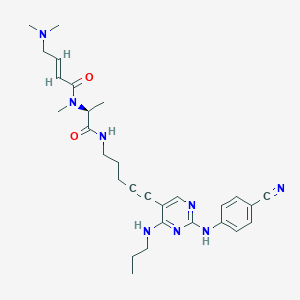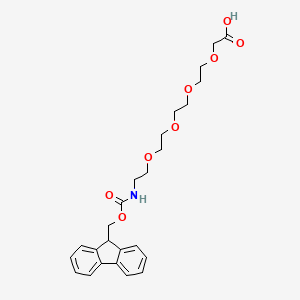
Fmoc-NH-PEG4-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-NH-PEG4-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
Fmoc-NH-PEG4-CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Fmoc-NH-PEG4-CH2COOH is C25H31NO8 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis
The Fmoc group in Fmoc-NH-PEG4-CH2COOH can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-NH-PEG4-CH2COOH is 473.5 g/mol . It appears as a viscous liquid . The compound has a topological polar surface area of 113 Ų .Applications De Recherche Scientifique
1. Solid-Phase Synthesis of Pegylated Peptides
Fmoc-NH-PEG4-CH2COOH plays a crucial role in the solid-phase synthesis of pegylated peptides. It allows for site-specific pegylation of peptides at various positions, including the NH2-terminus, side-chain positions, or COOH-terminus. This methodology was demonstrated in a study using a model tridecapeptide fragment of interleukin-2, which illustrates the versatility of this compound in peptide modification (Lu & Felix, 2009).
2. Synthesis of Large Peptide Thioesters
The compound is instrumental in the synthesis of large peptide thioesters, such as those required for the total synthesis of functional peptide conjugates. A bis(2-sulfanylethyl)amino PEG-based resin enabled the synthesis of large peptides using Fmoc-SPPS, contributing to the development of significant peptide-based molecules (Boll et al., 2014).
3. Creation of DNA Arrays for Protein−DNA Interaction Studies
Fmoc-NH-PEG4-CH2COOH is used in the creation of DNA arrays on gold surfaces for studying protein−DNA interactions. This is particularly important in surface plasmon resonance (SPR) imaging studies, where the compound assists in creating an environment conducive to specific interactions (Brockman et al., 1999).
4. Nanocarrier Development for Chemotherapeutic Agents
This compound is utilized in developing nanocarriers for drugs, such as paclitaxel, a chemotherapeutic agent. The Fmoc component of the compound aids in forming π-π stacking interactions with the drug molecules, enhancing drug delivery efficiency (Zhang et al., 2014).
5. Improvement of High-Performance Liquid Chromatography Methods
The compound is used to enhance high-performance liquid chromatography methods for amino acids, demonstrating its utility in analytical chemistry and protein identification (Ou et al., 1996).
6. Fmoc Solid Phase Peptide Synthesis
Fmoc-NH-PEG4-CH2COOH has contributed significantly to the development of Fmoc solid phase peptide synthesis, a method used extensively for synthesizing biologically active peptides and small proteins (Fields & Noble, 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNLDOFYRFOXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-NH-PEG4-CH2COOH | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


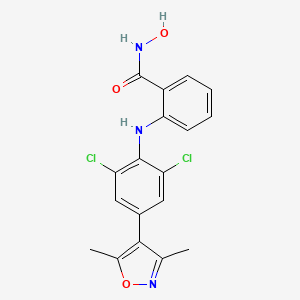
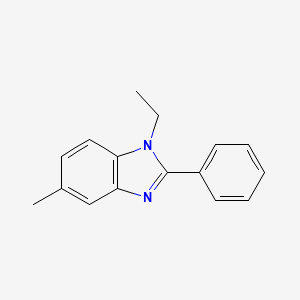
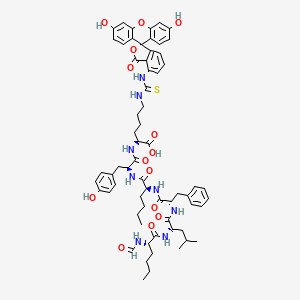
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
